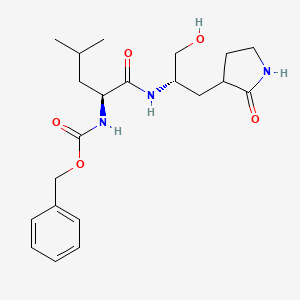
2,6-Dimethyl-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4,4’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its two methyl groups attached to the 2 and 6 positions of the pyridine rings. It is a colorless solid, soluble in organic solvents, and slightly soluble in water. Bipyridines, including 2,6-Dimethyl-4,4’-bipyridine, are widely used in various applications such as ligands in coordination chemistry, photosensitizers, and components in supramolecular structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4,4’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using a nickel catalyst (NiBr₂(PPh₃)₂), tetraethylammonium iodide (Et₄NI), and zinc powder . The reaction conditions are optimized to achieve high yields and minimize by-products.
Industrial Production Methods: Industrial production methods for bipyridines often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods are scalable and can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form dihydrobipyridine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated or alkylated bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 2,6-Dimethyl-4,4’-bipyridine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics .
Biology and Medicine: In biological research, bipyridine derivatives are explored for their potential as antimicrobial agents. They exhibit activity against various bacterial strains and are investigated for their mechanism of action .
Industry: In the industrial sector, 2,6-Dimethyl-4,4’-bipyridine is used in the synthesis of dye-sensitized solar cells (DSSCs). It acts as a sensitizer, improving the efficiency of these solar cells by enhancing electron-hole separation and reducing charge recombination .
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4,4’-bipyridine in coordination chemistry involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes exhibit unique electronic properties, making them suitable for applications in catalysis and materials science .
In biological systems, bipyridine derivatives can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP (cAMP). This results in positive inotropic effects and vasodilation .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a herbicide.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar to 2,6-Dimethyl-4,4’-bipyridine but with additional methyl groups, affecting its electronic properties and steric hindrance.
Uniqueness: 2,6-Dimethyl-4,4’-bipyridine is unique due to its specific substitution pattern, which influences its coordination behavior and electronic properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other bipyridine derivatives .
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2,6-dimethyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H12N2/c1-9-7-12(8-10(2)14-9)11-3-5-13-6-4-11/h3-8H,1-2H3 |
Clé InChI |
NBOYKYKOJICEIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



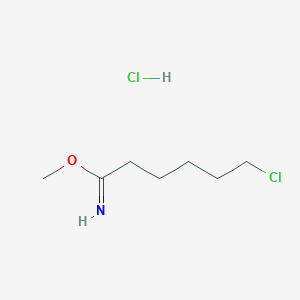
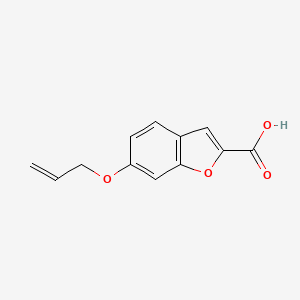

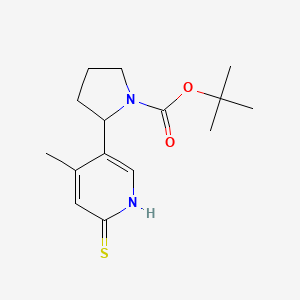
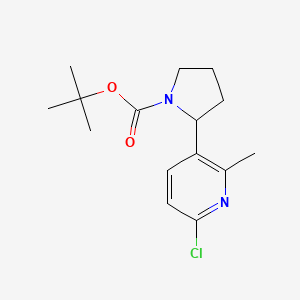



![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)


![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
